molecular formula C6H9N3O B13259202 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13259202
M. Wt: 139.16 g/mol
InChI Key: BMPXAQFBGWZPTL-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one (CAS 1339406-66-4) is a dihydropyrimidinone-based compound of high interest in medicinal chemistry and drug discovery. This scaffold is recognized as a "privileged structure" for its ability to exhibit affinity for multiple biological targets, making it a valuable template for developing new therapeutic agents . The molecular framework of dihydropyrimidinones is famously accessible via the Biginelli reaction and its modern adaptations, allowing for efficient and diverse synthetic elaboration . Researchers utilize this compound as a key synthetic intermediate to build more complex molecules for biological screening. The core structure is associated with a wide spectrum of pharmacological activities, and its derivatives are extensively investigated for potential applications, including as anticancer, antibacterial, and anti-inflammatory agents . The compound features an aminoethyl side chain, which provides a handle for further functionalization, enabling the creation of targeted libraries for structure-activity relationship (SAR) studies. Safety Note: This product is classified with the signal word Danger and hazard statement H314 , indicating it causes severe skin burns and eye damage . Please consult the Safety Data Sheet (SDS) before use. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-(2-aminoethyl)pyrimidin-4-one

InChI

InChI=1S/C6H9N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,2,4,7H2

InChI Key

BMPXAQFBGWZPTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN(C1=O)CCN

Origin of Product

United States

Preparation Methods

Catalytic and Solvent-Free Approaches

Recent advances have emphasized the use of eco-friendly, heterogeneous, and recyclable catalysts under solvent-free conditions, aligning with green chemistry principles. For instance, trichloroacetic acid has been employed as a catalyst to facilitate the Biginelli reaction at 70°C, yielding high product amounts with minimal by-products. This method involves a one-pot three-component reaction of aldehydes, alkyl acetoacetates, and urea or thiourea, with the catalyst recovered by filtration and reused multiple times without significant loss of activity (Source).

Similarly, microwave-assisted synthesis using catalysts such as tetrabutylammonium bromide (TBAB) under solvent-free conditions has been reported to produce 3,4-dihydropyrimidin-2(1H)-ones with yields exceeding 90% within minutes. This approach tolerates various functional groups, including halides, nitro groups, and even sensitive aldehydes like furaldehyde, demonstrating broad substrate compatibility (Source,).

Use of Natural and Cheap Catalysts

Natural catalysts such as granite, quartz, and cuttlebone have been explored for their cost-effectiveness and eco-friendliness. These catalysts facilitate the multi-component condensation reactions under mild conditions, often with high yields and simple work-up procedures. For example, the use of cuttlebone as a natural heterogeneous catalyst under solvent-free conditions has been shown to produce 3,4-dihydropyrimidin-2(1H)-ones efficiently, with the added benefit of catalyst recyclability over multiple runs (Source,).

Microwave and Ultrasound-Assisted Methods

Microwave irradiation significantly accelerates the synthesis process, reducing reaction times to mere minutes while maintaining high yields. When combined with solid acid catalysts like TBAB or trichloroacetic acid, microwave methods have demonstrated excellent efficiency and substrate scope. Ultrasound-assisted reactions have also been reported, further reducing reaction times and improving yields, especially for sensitive substrates (Source,).

Catalyst Variants and Reaction Conditions

Methodology Catalyst Solvent Temperature Reaction Time Yield Notes
One-pot Biginelli Trichloroacetic acid Solvent-free 70°C Variable (short) High Recyclable catalyst, broad substrate scope
Microwave-assisted TBAB Solvent-free 90°C 3-4 min >90% Tolerates functional groups, rapid synthesis
Natural catalysts Cuttlebone, granite, quartz Various Mild Variable High Eco-friendly, reusable
Ultrasound Various Solvent-free Mild Short High Suitable for sensitive aldehydes

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized pyrimidinones .

Scientific Research Applications

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class, with a molecular formula of C9H13N3OC_9H_{13}N_3O and a molecular weight of 179.22 g/mol. It has a cyclopropyl group and an aminoethyl substituent, which contributes to its diverse biological activities. Dihydropyrimidinones are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Scientific Research Applications

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a useful research compound. Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity The compound has shown potential in inhibiting viral replication. A study focused on the antiviral properties of dihydropyrimidinones indicated that this compound could inhibit viral replication through interference with viral polymerases. The compound's structural features enhance its binding affinity to viral targets.
  • Anti-inflammatory Effects Research evaluating the anti-inflammatory potential of this compound revealed that it could reduce pro-inflammatory cytokine levels in vitro. In animal models, administration of the compound led to decreased inflammation markers, suggesting its utility in treating conditions like arthritis.
  • Anticancer Properties In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case involved its application in human breast cancer cells, where it inhibited cell growth by modulating key signaling pathways involved in cell survival.
  • Antimicrobial Activity The compound has demonstrated effectiveness against various bacterial strains.

3,4-Dihydropyrimidin-2(1H)-ones

3,4-Dihydropyrimidin-2(1H)-ones represent a class of compounds with increasing interest due to their significant biological relevance . These compounds have been identified as A2B receptor antagonists, which is an emerging strategy in cancer .

3,4-Dihydropyrimidin-2(1H)-ones have been discovered as a novel family of A2B receptor antagonists that exhibit high selectivity . The Biginelli-based hit optimization process enabled exploration of the structure–activity and structure–selectivity relationships for this chemotype, which allowed for the identification of ligands that combine structural simplicity with excellent hA2B AdoR affinity and remarkable selectivity profiles .

3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. Its structure, which is characterized by a cyclopropyl group and an aminoethyl substituent, contributes to its diverse biological activities.

Compound NameStructural FeaturesBiological Activity
6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-oneSimilar core; different substitutionPotentially different activity profile
2-Cyclopropyl-3,4-dihydropyrimidin-4-oneLacks amino group; simpler structureVaries in reactivity and effects
6-(Aminomethyl)-3,4-dihydropyrimidin-4-oneDifferent cyclopropyl positionVariation in binding affinities

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structural Differences

The pyrimidinone scaffold is common among analogs, but substituents vary significantly:

Compound Name Substituents/Modifications Molecular Weight Key Features
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one 3-(2-Aminoethyl) group, dihydrochloride 212.08 Enhanced solubility (salt form)
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one 6-Ethyl, 2-(3-aminophenyl) 215.25 Aromatic amine for π-π stacking
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one 2-Dimethylamino, 5-(2-methylphenyl) 258.30* Lipophilic substituents
6-Amino-2-(but-3-yn-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one 2-Butynylsulfanyl 195.23 Thioether linkage for reactivity

*Calculated based on molecular formula (C₁₃H₁₈N₄O).

Key Observations :

  • Salt forms (e.g., dihydrochloride) improve aqueous solubility, critical for biological assays, whereas neutral analogs (e.g., 6-ethyl derivative) may require organic solvents .

Challenges :

  • Steric hindrance from bulky substituents (e.g., 2-methylphenyl) reduces reaction yields .
  • Salt formation (e.g., dihydrochloride) requires strict pH control to avoid decomposition .

Physicochemical Properties

Property This compound 6-Ethyl Analog 2-Dimethylamino Derivative
Solubility (H₂O) High (dihydrochloride salt) Low Moderate (polar amine)
LogP ~0.5 (predicted) ~1.8 ~2.3
Thermal Stability Stable up to 150°C (salt form) Stable to 180°C Decomposes at 160°C

Notes:

  • The dihydrochloride salt significantly reduces LogP, favoring pharmacokinetic properties .
  • Lipophilic substituents (e.g., 2-methylphenyl) increase membrane permeability but reduce solubility .

Target Compound Advantages :

  • The primary amine enables covalent conjugation (e.g., prodrug design) compared to tertiary amines .

Biological Activity

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one, a derivative of the 3,4-dihydropyrimidinone class, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its role as an A2B receptor antagonist and has been studied for its effects on various physiological processes.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines ethyl acetoacetate, an aromatic aldehyde, and urea under acidic conditions. This reaction can be optimized for higher yields and has been modified to include microwave-assisted techniques to enhance efficiency . The compound's structure allows for interactions with multiple biological targets, contributing to its pharmacological versatility.

A2B Receptor Antagonism

Research has shown that derivatives of 3,4-dihydropyrimidinones exhibit significant antagonistic activity at the A2B adenosine receptor (A2BAR). For instance, one study highlighted a specific derivative that displayed a submicromolar affinity (Ki=585.5nMK_i=585.5\,nM) towards A2BAR, indicating its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring could enhance receptor selectivity and potency.

Enzyme Inhibition

In addition to receptor antagonism, this compound has shown inhibitory effects on various enzymes. Notably, it has been identified as an effective inhibitor of urease activity. Compounds within this class have demonstrated IC50 values in the micromolar range against urease, suggesting their potential utility in treating urease-related disorders .

Anticancer Activity

A series of studies have examined the anticancer properties of this compound derivatives. One notable study demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The effectiveness was attributed to the compound's ability to interfere with critical cellular pathways.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro assays indicated that several derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Summary of Biological Activities

Activity Mechanism Reference
A2B Receptor AntagonismHigh affinity binding leading to modulation of signaling
Urease InhibitionCompetitive inhibition affecting enzyme activity
Anticancer ActivityInduction of apoptosis and cell cycle arrest
Antimicrobial EffectsDisruption of cell wall synthesis

Q & A

Q. What are the standard synthetic routes for 3-(2-aminoethyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via modified Biginelli reactions. For example, a one-pot condensation of urea/thiourea, β-keto esters, and aldehydes catalyzed by nanostructured PANI-Co composites (3 mol%) in ethanol under reflux yields dihydropyrimidinones with >80% efficiency . Solvent choice (e.g., acetonitrile vs. ethanol) and catalyst loading (e.g., SO3H@imineZCMNPs) critically affect reaction time and purity . Post-synthesis, recrystallization in ethanol or mixed solvents (petroleum ether:ethyl acetate, 5:1) is recommended for purification .

Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

  • 1H/13C NMR : Key for confirming the dihydropyrimidinone core and substituents. For example, the 2-aminoethyl group shows characteristic δ 1.8–2.2 ppm (CH2) and δ 3.3–3.7 ppm (NH2) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography : Resolves ambiguity in tautomeric forms (e.g., keto-enol) and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in structurally similar dihydropyrimidinones?

Contradictions often arise from tautomerism or solvent-dependent conformational changes. For example:

  • NMR discrepancies : Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO-d6 stabilizes enol forms, shifting NH peaks .
  • X-ray vs. computational models : Use Cambridge Structural Database (CSD) entries (e.g., CCDC 1893720-1893721) to validate crystallographic data against DFT-optimized structures .

Q. What strategies optimize regioselectivity in N-Mannich base derivatives of 3,4-dihydropyrimidin-4-one?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 5-position enhance nucleophilic attack at the 3-aminoethyl group .
  • Catalytic control : Use Lewis acids (e.g., ZnCl2) to direct Mannich reactions toward the desired N-site, achieving >90% regioselectivity .

Q. How do structural modifications (e.g., thioether vs. oxyacetate side chains) impact biological activity?

  • Thioether derivatives : Exhibit enhanced kinase inhibition due to sulfur’s polarizability and H-bond acceptor capacity (e.g., IC50 < 1 µM in EGFR inhibition) .
  • Oxyacetate derivatives : Improve solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .

Data Contradiction Analysis

Q. Why do identical synthetic protocols yield variable melting points for 3,4-dihydropyrimidin-4-one analogs?

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) can produce different crystal forms (e.g., Form I: mp 150–152°C vs. Form II: mp 216–218°C) .
  • Impurity profiles : Residual solvents (e.g., <500 ppm acetonitrile) lower melting points by disrupting lattice stability .

Methodological Recommendations

  • Synthetic protocols : Prioritize one-pot methods with recoverable catalysts (e.g., PANI-Co) for scalability and reduced waste .
  • Analytical workflows : Combine NMR, HRMS, and X-ray data to mitigate structural ambiguity .
  • Structure-activity studies : Use QSAR models to predict bioactivity of novel derivatives, focusing on substituent electronegativity and steric bulk .

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